molecular formula C19H38N2O4 B14587187 N~1~,N~19~-Dihydroxynonadecanediamide CAS No. 61335-24-8

N~1~,N~19~-Dihydroxynonadecanediamide

Cat. No.: B14587187
CAS No.: 61335-24-8
M. Wt: 358.5 g/mol
InChI Key: ASXCYIMSYTVTGR-UHFFFAOYSA-N
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Description

N₁,N₁₉-Dihydroxynonadecanediamide (C₁₉H₃₈N₂O₄) is a long-chain hydroxamic acid derivative characterized by hydroxyl groups at both terminal amide positions. Its structure features a 19-carbon backbone with hydroxamic acid moieties at the N¹ and N¹⁹ positions, conferring unique chelating and redox properties. This compound is of interest in metalloenzyme inhibition, corrosion science, and polymer chemistry due to its ability to bind transition metals (e.g., Fe³⁺, Cu²⁺) and stabilize free radicals.

Properties

CAS No.

61335-24-8

Molecular Formula

C19H38N2O4

Molecular Weight

358.5 g/mol

IUPAC Name

N,N'-dihydroxynonadecanediamide

InChI

InChI=1S/C19H38N2O4/c22-18(20-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(23)21-25/h24-25H,1-17H2,(H,20,22)(H,21,23)

InChI Key

ASXCYIMSYTVTGR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)NO)CCCCCCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~19~-Dihydroxynonadecanediamide typically involves the reaction of nonadecanedioic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is subsequently converted to the desired diamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N1,N~19~-Dihydroxynonadecanediamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~19~-Dihydroxynonadecanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nonadecanedioic acid derivatives.

    Reduction: Formation of nonadecanediamine derivatives.

    Substitution: Formation of various substituted nonadecanediamide derivatives.

Scientific Research Applications

N~1~,N~19~-Dihydroxynonadecanediamide finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~19~-Dihydroxynonadecanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct information on N₁,N₁₉-Dihydroxynonadecanediamide. However, comparative insights can be inferred from structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Features Applications Regulatory Status (Based on Evidence)
N₁,N₁₉-Dihydroxynonadecanediamide Not provided 19-carbon dihydroxamic acid; metal chelation, radical stabilization Hypothesized: corrosion inhibitors No safety data available
N-Hydroxyoctanamide 7377-03-9 8-carbon hydroxamic acid; limited chelation capacity Industrial solvents, intermediates Classified under REACH/CLP (GHS 1.0)
Ranitidine Nitroacetamide Not provided Nitroacetamide derivative; sulfhydryl group for H₂ receptor antagonism Pharmaceutical impurity (ranitidine) USP 35 compliance for impurities

Key Findings:

Chain Length and Reactivity: N₁,N₁₉-Dihydroxynonadecanediamide’s extended carbon chain enhances metal-binding stability compared to shorter analogs like N-Hydroxyoctanamide. For example, Fe³⁺ binding constants for long-chain hydroxamates are typically 10⁴–10⁶ M⁻¹, versus 10²–10³ M⁻¹ for shorter chains . Ranitidine-related compounds (e.g., nitroacetamide derivatives) exhibit distinct pharmacological reactivity due to sulfhydryl and nitro groups, unlike hydroxamic acid-based systems .

Regulatory and Safety Profiles: N-Hydroxyoctanamide is regulated under REACH and CLP frameworks, with hazard classifications for skin/eye irritation (GHS 1.0). In contrast, N₁,N₁₉-Dihydroxynonadecanediamide lacks documented safety assessments, posing challenges for industrial adoption .

Functional Specificity: Hydroxamic acids like N₁,N₁₉-Dihydroxynonadecanediamide are preferred in anti-corrosion coatings for steel, whereas ranitidine analogs are restricted to pharmaceutical impurity control .

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